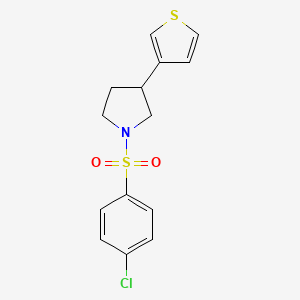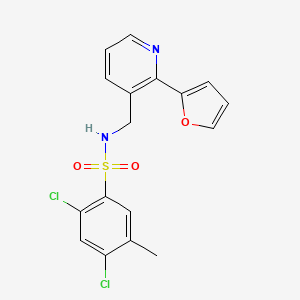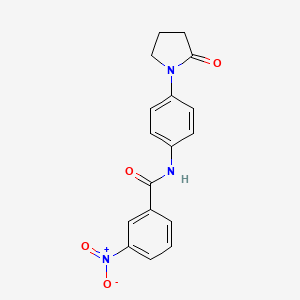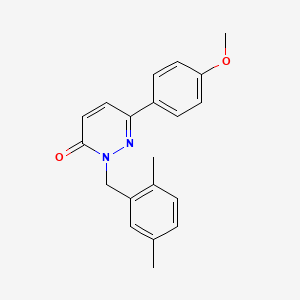
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential as antimicrobial agents, as well as for their interesting intermolecular interactions and structural properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of similar compounds, such as the antipyrine-like derivatives reported in one study, good yields and spectroscopic characterization are common outcomes of the synthetic process . Another study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which were then evaluated for their antimicrobial activities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with the potential for various substituents to influence the overall geometry and intermolecular interactions. X-ray diffraction techniques are often employed to determine the crystal structure, as seen with the antipyrine-like derivatives that crystallize in the monoclinic P21/c space group . Similarly, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating a triclinic system .
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions, often influenced by the substituents present on the benzene ring. The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound. For instance, the presence of a nitro group can enhance the electrophilic character of the benzene ring, potentially leading to further substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, are useful for understanding the behavior of functional groups within the molecule. For example, the vibrational wavenumbers of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide were analyzed to reveal insights into the NH-stretching wavenumber and CO-stretching mode, indicating charge transfer interactions . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability and properties of these compounds .
Applications De Recherche Scientifique
PET Radiotracer Studies
One application of compounds structurally related to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is in the development of PET radiotracers. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride, indicating potential in studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, such as Fourier transform infrared (FT-IR) and FT-Raman spectra, of related compounds have been conducted to understand their molecular structures and behaviors. For example, the study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide helped in understanding the red-shift of NH-stretching wavenumber and charge transfer interactions, which are crucial for understanding molecular interactions and stability (Ushakumari et al., 2008).
Synthesis of Pharmaceutical Compounds
The chemical properties of such benzamide derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, the synthesis of Gefitinib, a cancer medication, involves intermediates structurally similar to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide (Jin et al., 2005).
Studies in Neurology and Psychopharmacology
Compounds structurally related to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide have been used in neurological studies, such as analyzing serotonin receptors in the brain of Alzheimer's disease patients. This application helps in understanding the pathological changes in neurodegenerative diseases (Kepe et al., 2006).
Corrosion Inhibition Studies
The derivatives of benzamide, including those structurally similar to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide, have been studied for their corrosion inhibition properties. These compounds can effectively inhibit the corrosion of metals, which is significant for various industrial applications (Mishra et al., 2018).
Antimicrobial Studies
Benzamide derivatives also exhibit potent antimicrobial activity against various microorganisms. This aspect of research is crucial in the development of new antibiotics and antifungal agents (Liaras et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been used to synthesize tricyclic dihydroquinazolinones , which act as anti-obesity agents, and imidazole pyrimidine amides , which act as cyclin-dependent kinase inhibitors. These targets play crucial roles in metabolic regulation and cell cycle control, respectively.
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This involves a nucleophilic substitution reaction, where a nucleophile replaces a leaving group in a molecule.
Biochemical Pathways
Given its potential role in synthesizing anti-obesity agents and cyclin-dependent kinase inhibitors , it may influence metabolic pathways and cell cycle regulation pathways.
Result of Action
If it indeed contributes to the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors , it could potentially lead to weight loss and cell cycle arrest, respectively.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMHKGBCXIMKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)
![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)



![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)



![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)